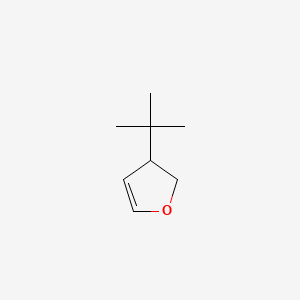

3-tert-Butyl-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2,3-dihydrofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)7-4-5-9-6-7/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXLUUNGDFZMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338520 | |

| Record name | 3-tert-Butyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34314-82-4 | |

| Record name | 3-tert-Butyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 2,3 Dihydrofuran Scaffolds in Organic Synthesis

The 2,3-dihydrofuran (B140613) scaffold is a core structural motif found in numerous natural products and biologically active compounds. zioc.runih.gov These heterocycles are not only components of complex molecular architectures but also serve as versatile intermediates in synthetic organic chemistry. zioc.ru Their utility stems from the reactivity of the enol ether functional group, which can participate in a variety of chemical transformations, including cycloadditions and cyclizations, to form more complex structures.

The significance of the 2,3-dihydrofuran moiety is evident in its presence in various pharmaceuticals and agrochemicals. For instance, it is a key component in the anti-inflammatory drug polmacoxib (B1684378) and the herbicide (R)-flurtamone. zioc.ru The structural similarity of the dihydrofuran ring to sugars like ribose also makes it a valuable template in the design of nucleoside analogs. Researchers have developed numerous synthetic strategies to access these important scaffolds. Methods such as the palladium-catalyzed double allylic substitution of allylic nitro compounds, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds, and intramolecular hydroalkoxylation of α-allenic alcohols provide routes to highly substituted and functionalized 2,3-dihydrofurans. nih.govorganic-chemistry.orgacs.org

Table 1: Examples of Bioactive Compounds Containing a Dihydrofuran Scaffold

| Compound Name | Class | Significance |

|---|---|---|

| Polmacoxib | Anti-inflammatory drug | Contains a 2,3-dihydrofuran moiety. zioc.ru |

| (R)-Flurtamone | Herbicide | Features a 2,3-dihydrofuran structure. zioc.ru |

| Austocystin D | Mycotoxin | Incorporates the 2,3-dihydrofuran ring system. zioc.ru |

| Aflatoxin B₁ | Mycotoxin | A well-known natural product with a fused dihydrofuran ring. nih.gov |

| Clerodin | Diterpenoid | A natural product featuring a dihydrofuran subunit. nih.gov |

Importance of the Tertiary Butyl Group in Molecular Design and Reactivity

The tertiary butyl group, (CH₃)₃C-, is a sterically demanding and non-polar alkyl substituent that plays a crucial role in organic chemistry and molecular design. researchgate.netresearchgate.net Its large size exerts significant steric hindrance, which can be strategically employed to control the course and selectivity of chemical reactions, a phenomenon sometimes referred to as the "tert-butyl effect". researchgate.netfiveable.me

In medicinal chemistry and drug design, the incorporation of a tert-butyl group can lead to desirable physicochemical properties. It can enhance molecular rigidity, which is often beneficial for binding to biological targets, and can improve metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. researchgate.netresearchgate.net The hydrophobic nature of the group can also increase the solubility of compounds in organic solvents. researchgate.net Furthermore, the tert-butyl group is widely used as a protecting group for functional groups like alcohols and carboxylic acids during multi-step syntheses due to its stability under many reaction conditions and its convenient removal under acidic conditions. researchgate.netthieme-connect.com

Table 2: Properties and Applications of the Tertiary Butyl Group

| Property | Description | Application in Molecular Design |

|---|---|---|

| Steric Bulk | Large and sterically hindering. researchgate.net | Controls reaction selectivity; provides kinetic stabilization. researchgate.netfiveable.me |

| Non-polar | Hydrophobic character. | Increases solubility in organic solvents; can influence lipophilicity. researchgate.net |

| Chemical Stability | Stable to many nucleophiles and reducing agents. | Used as a robust protecting group for alcohols and acids. researchgate.netthieme-connect.com |

| Metabolic Shielding | Can protect adjacent functional groups from metabolism. | Enhances metabolic stability and in vivo lifetime of drugs. researchgate.netresearchgate.net |

Scope of Academic Research on Substituted 2,3 Dihydrofurans

Organocatalytic Approaches to 2,3-Dihydrofuran Synthesis with Tertiary Butyl Substitution

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering mild reaction conditions and high stereoselectivity. Several organocatalytic methods have been successfully applied to the synthesis of 2,3-dihydrofurans with tertiary butyl groups.

Michael Addition/Cyclization Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecular architectures from simple starting materials. The Michael addition/cyclization domino reaction is a prominent strategy for synthesizing 2,3-dihydrofuran rings. In a notable example, the reaction of α-nitroketones with trans-α-cyano-α,β-unsaturated ketones, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords highly substituted dihydrofurans. nih.gov This methodology has been successfully used to synthesize trans-5-Benzoyl-2-(tert-butyl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile with a good yield and high diastereoselectivity. nih.gov

The reaction is initiated by the deprotonation of the α-nitroketone by DBU, which then undergoes a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular cyclization and elimination of the nitro group lead to the formation of the 2,3-dihydrofuran ring. The use of an organic base like DBU is crucial for the success of this transformation. nih.gov

A highly efficient strategy for the asymmetric synthesis of dihydrofuran derivatives has also been developed via a one-pot Michael addition of 1,3-dicarbonyl compounds to substituted nitroolefins, followed by an iodine-mediated cyclization. researchgate.net This method provides the desired products in good yields and with high enantioselectivities. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio (dr) |

| 2-Nitro-1-phenylethanone | (E)-3-(tert-butyl)-2-phenylacrylonitrile | DBU | trans-5-Benzoyl-2-(tert-butyl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile | 80% | >20:1 |

Table 1: Synthesis of a tert-Butyl Substituted Dihydrofuran via Michael Addition/Cyclization. nih.gov

Anion Relay Cascades and Steric Effects of Tertiary Butyl Groups

Anion relay cascades represent a sophisticated class of domino reactions where a sequence of anionic intermediates is generated and consumed to build molecular complexity. In the context of 2,3-dihydrofuran synthesis, 1,4-diazabicyclo[2.2.2]octane (DABCO)-mediated organocatalyzed anion relay cascades of 1-cinnamoylcyclopropanecarboxamides have been reported for the construction of 2,3-dihydrofurans. nih.gov

The steric bulk of the tertiary butyl group can significantly influence the stereochemical outcome of these reactions. The large size of the tert-butyl group can direct the approach of reagents, leading to high levels of diastereoselectivity. This steric hindrance can be exploited to control the formation of specific stereoisomers, which is a critical aspect of modern asymmetric synthesis.

Multicomponent Reactions for Dihydrofuran Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly atom-economical and efficient. A three-component reaction involving 5,5-dimethyl-1,3-cyclohexanedione (dimedone), various aldehydes, and α-tosyloxy ketones in the presence of phthalazine (B143731) has been developed for the synthesis of 2,3-dihydrofuran derivatives. sci-hub.se This tandem Knoevenagel-Michael cyclization proceeds in good yields. sci-hub.se

Another example involves a three-component reaction of nitroalkenes, aldehydes, and 1,3-dicarbonyl compounds to construct dihydrofurans using catalytic amounts of proline and potassium carbonate. nih.gov While not explicitly detailing a 3-tert-butyl substituted example, the versatility of these MCRs suggests their potential applicability for the synthesis of such compounds.

Role of Chiral Bifunctional Organocatalysts (e.g., Squaramides, Thioureas) in Enantioselective Syntheses

Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, are highly effective in promoting enantioselective transformations. Squaramide and thiourea-based catalysts have been extensively used in the asymmetric synthesis of 2,3-dihydrofurans.

These catalysts activate the reactants through hydrogen bonding interactions, bringing them into close proximity in a well-defined chiral environment, thereby inducing high stereoselectivity. For instance, a bifunctional squaramide has been employed in the annulation of α-bromonitroalkenes and 1,3-dicarbonyl compounds to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans with high stereoselectivity. researchgate.net A cinchonidine-derived squaramide catalyst has been used in the organocatalytic Michael addition/I2-mediated cyclization reaction between 1,3-diketones and unsaturated pyrazolones, affording optically active spiro-dihydrofuran pyrazolones in high yields and with excellent stereoselectivities. researchgate.net

Similarly, quinine-based squaramide catalysts have been shown to be effective in the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones, leading to the formation of adducts that can be further transformed into enantioenriched 2,3-dihydrofurans. mdpi.com The use of a bifunctional thiourea (B124793) catalyst has been demonstrated in the domino Michael addition/aldol reaction to form bispirooxindoles, showcasing the power of this catalytic strategy. rsc.org

Transition Metal-Catalyzed Syntheses of 2,3-Dihydrofuran Systems Bearing Tertiary Butyl Groups

Transition metal catalysis offers a complementary approach to organocatalysis for the synthesis of 2,3-dihydrofurans, often enabling unique bond formations and transformations.

Rhodium-Catalyzed Annulations and Cyclizations

Metal-Free and Catalyst-Free Protocols for 2,3-Dihydrofuran Core Construction Relevant to 3-tert-Butyl Substitution

In pursuit of more sustainable and cost-effective synthetic methods, metal-free and catalyst-free protocols have been developed. These approaches leverage the intrinsic reactivity of the starting materials under specific reaction conditions.

Metal-free oxidative cyclization reactions offer a direct route to 2,3-dihydrofurans from acyclic precursors. For example, the use of hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can mediate the oxidative cyclization of β-dicarbonyl compounds with alkenes. These reactions often proceed under mild conditions and are tolerant of various functional groups. While direct synthesis of this compound using this method is not widely reported, the general applicability of these reactions to substituted alkenes suggests their potential for accessing such structures.

Brønsted Acid-Catalyzed Methods

Brønsted acid catalysis offers a metal-free approach to the synthesis and transformation of furan (B31954) derivatives, though it presents unique challenges. The high propensity of furans to polymerize under acidic conditions has historically limited this method. acs.org However, recent advancements have demonstrated that with careful control of acid strength and solvent choice, Brønsted acids can effectively catalyze the reduction of furans to yield 2,5-dihydrofurans. nih.gov

This transformation typically involves the protonation of the furan ring by a Brønsted acid, which makes the ring susceptible to attack by a hydride source, such as a silane. nih.gov The choice of acid is critical for controlling the extent of reduction. Weaker Brønsted acids like trifluoroacetic acid (TFA) or phosphoric acid tend to yield the desired 2,5-dihydrofurans selectively. In contrast, stronger acids such as triflic acid (TfOH) or p-toluenesulfonic acid (PTSA) often lead to overreduction, producing fully saturated tetrahydrofuran (B95107) (THF) derivatives. acs.orgnih.gov The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be crucial in mitigating the intrinsic polymerization behavior of furans under these acidic conditions. nih.gov

| Catalyst | Silane (equiv.) | Product Selectivity | Reference |

| Phosphoric acid | Et₃SiH | 2,5-Dihydrofuran (B41785) | acs.orgnih.gov |

| Trifluoroacetic acid (TFA) | Et₃SiH | 2,5-Dihydrofuran | acs.orgnih.gov |

| p-Toluenesulfonic acid (PTSA) | Et₃SiH | Mixture of Dihydro- and Tetrahydrofuran | acs.orgnih.gov |

| Triflic acid (TfOH) | Et₃SiH | Tetrahydrofuran | acs.orgnih.gov |

Beyond reduction, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for enantioselective reactions involving dihydrofurans. For instance, the inverse-electron-demand aza-Diels-Alder reaction between aldimines and 2,3-dihydrofuran can be catalyzed by a chiral phosphoric acid to produce tetrahydroquinoline derivatives with high enantioselectivity. acs.org Similarly, chiral N-triflylphosphoramide catalysts have been used in domino Mannich–ketalization reactions of electron-rich alkenes like dihydrofuran to afford optically pure aminobenzopyrans. ruepinglab.com These methods highlight the utility of Brønsted acids in constructing complex chiral molecules from dihydrofuran precursors.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a highly effective and atom-economical strategy for the synthesis of the 2,3-dihydrofuran ring system. These methods often rely on transition metal catalysis or organocatalysis to facilitate the ring-closing event from a suitably functionalized acyclic precursor.

A notable approach involves the iron-catalyzed intramolecular nucleophilic cyclization of α-allenols. This method provides a direct route to substituted 2,3-dihydrofurans under mild conditions. acs.org The reaction tolerates a range of functional groups on the aryl substituent of the allenol. Gold catalysis has also been effectively employed for the cycloisomerization of both α-allenols and but-2-yn-1-ols to form the 2,3-dihydrofuran scaffold. acs.org

| Substrate (α-allenol derivative) | Catalyst System | Yield (%) | Reference |

| 1-(4-Methoxyphenyl)buta-2,3-dien-1-ol | AuCl(Bppy)/AgOTf | 85 | acs.org |

| 1-(4-Bromophenyl)buta-2,3-dien-1-ol | AuCl(Bppy)/AgOTf | 78 | acs.org |

| 1-(Thiophen-2-yl)buta-2,3-dien-1-ol | AuCl(Bppy)/AgOTf | 66 | acs.org |

| 1-Cyclohexylbuta-2,3-dien-1-ol | AuCl(Bppy)/AgOTf | 72 | acs.org |

Another powerful strategy is the intramolecular rearrangement and cyclization of O-propargyl β-enaminones, catalyzed by gold. This protocol facilitates the formation of new C–C and C–O bonds, including the creation of a quaternary center, to produce highly substituted 2,5-dihydrofuran derivatives in very good yields. rsc.org

Organocatalysis also provides versatile pathways. An anion relay cascade mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed for the synthesis of functionalized 2,3-dihydrofurans from 1-cinnamoylcyclopropanecarboxamides. lnu.edu.cn This process involves an enolate anion-triggered ring opening of the cyclopropane (B1198618) followed by intramolecular cyclization. However, the steric hindrance of the substituents can be a limiting factor. Research has shown that when a bulky substituent such as a tert-butyl group is present, the reaction becomes inert, suggesting that this specific pathway may not be suitable for the synthesis of this compound. lnu.edu.cn

| R¹ Substituent | R² Substituent | Yield (%) | Reference |

| 4-MeC₆H₄ | Benzyl | 90 | lnu.edu.cn |

| 4-ClC₆H₄ | Benzyl | 85 | lnu.edu.cn |

| 2-Furyl | Benzyl | 81 | lnu.edu.cn |

| tert-Butyl | Benzyl | 0 | lnu.edu.cn |

More recently, a one-pot protocol combining a photoredox-catalyzed Giese reaction with a subsequent intramolecular cyclization has been developed for the synthesis of 2,3-dihydrofurans, demonstrating the continuous evolution of synthetic methodologies toward this important heterocyclic scaffold. rsc.org

Functionalization Reactions of Substituted 2,3-Dihydrofurans, Emphasizing the Role of Tertiary Butyl Sterics

The functionalization of the 2,3-dihydrofuran scaffold is a key strategy for the synthesis of complex molecules. The steric and electronic properties of substituents, such as the tert-butyl group, play a crucial role in determining the outcome of these reactions.

Post-Synthetic Modifications of 2,3-Dihydrofurans

Post-synthetic modification allows for the diversification of dihydrofuran scaffolds after the initial ring formation. A study involving 5-(3,5-dimethoxyphenyl)-substituted 2,3-dihydrofurans with tert-butyl and dimethyl groups at the 3- and 4-positions demonstrates this principle. clockss.org The dihydrofuran was first lithiated and then formylated to introduce a benzaldehyde (B42025) group. Subsequent demethylation yielded a dihydroxybenzaldehyde derivative, which could be further transformed into chemiluminescent dioxetanes. clockss.org This highlights how existing dihydrofuran structures can be elaborated through sequential reactions to access complex functional molecules.

Lithiation and Subsequent Derivatization at the 2-Position

The lithiation of 2,3-dihydrofuran provides a powerful method for introducing a variety of functional groups at the 2-position. The reaction is typically performed by treating the dihydrofuran with a strong base like tert-butyllithium (B1211817) at low temperatures. orgsyn.orgresearchgate.net The resulting 2-lithio-2,3-dihydrofuran is a versatile intermediate that can react with various electrophiles. For example, its reaction with 1,3-dichloroacetone (B141476) leads to the formation of a cyclopropanol (B106826) derivative, which can then undergo rearrangement. orgsyn.org Theoretical studies have confirmed that vinylic deprotonation at the 2-position is generally favored over allylic deprotonation for cyclic vinyl ethers like 2,3-dihydrofuran. researchgate.net In the context of this compound, the steric bulk of the tert-butyl group would be expected to further disfavor deprotonation at the 3-position, thereby reinforcing the regioselectivity of lithiation at the 2-position. This makes the 2-lithiation/derivatization sequence a reliable strategy for the selective functionalization of this specific scaffold.

Pericyclic and Rearrangement Processes Involving 2,3-Dihydrofuran Moieties

Rearrangement reactions provide elegant pathways to synthesize or modify heterocyclic systems, often with high stereocontrol.

Cloke-Wilson Rearrangements in Dihydrofuran Formation

The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl (B3062369) ketones, aldehydes, or imines into 2,3-dihydrofurans, dihydropyrroles, or dihydrothiophenes, respectively. organicreactions.org This transformation is driven by the release of ring strain in the three-membered ring. organicreactions.org While traditionally requiring high temperatures, modern methods utilize Lewis acids, Brønsted acids, or organocatalysts to facilitate the reaction under milder conditions. organicreactions.orgthieme-connect.comacs.org The rearrangement proceeds via the opening of the cyclopropane ring to form a carbocationic intermediate, which then undergoes cyclization to form the five-membered heterocycle. thieme-connect.com This method has been applied to the synthesis of highly substituted 2,3-dihydrofurans. acs.orgrsc.orgrsc.org Although no specific examples detail the synthesis of this compound via this rearrangement, the steric hindrance of a tert-butyl group on the cyclopropane precursor would likely influence the regioselectivity of the ring-opening and subsequent cyclization, potentially favoring the formation of a specific isomer.

Olefin Metathesis and Double Bond Migration Pathways

Olefin metathesis has emerged as a powerful reaction for C-C bond formation. Ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran has been demonstrated, yielding a degradable poly(enol ether). acs.org More synthetically relevant for discrete molecules is the ring-closing metathesis (RCM) of dienes. The RCM of trienes containing an allylic oxygen can be selective for the formation of either dihydrofurans or dihydropyrans, depending on the steric bulk of a protecting group on the oxygen. beilstein-journals.org A bulky protecting group favors the formation of the five-membered dihydrofuran ring. beilstein-journals.org

Furthermore, a sequence of olefin metathesis followed by double bond migration can convert allyl ethers into cyclic enol ethers like 2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org This isomerization can be catalyzed by ruthenium hydride species generated in situ from Grubbs' catalysts and a hydride source. organic-chemistry.orgorganic-chemistry.org The steric environment around the double bonds in the starting material, which would be influenced by a tert-butyl group, can affect the efficiency and selectivity of both the metathesis and the subsequent migration steps.

| Process | Description | Relevance to Dihydrofurans | Reference |

|---|---|---|---|

| Cloke-Wilson Rearrangement | Isomerization of cyclopropyl ketones/aldehydes to 2,3-dihydrofurans, driven by ring strain release. | A key synthetic route to functionalized dihydrofurans from donor-acceptor cyclopropanes. | organicreactions.orgacs.orgrsc.org |

| Olefin Metathesis / Double Bond Migration | Ruthenium-catalyzed ring-closing metathesis (RCM) of dienes or a sequence of metathesis and isomerization of allyl ethers. | Forms dihydrofuran rings from acyclic precursors. Steric bulk can direct ring size selectivity in RCM. Can be followed by double bond migration to yield the final enol ether structure. | organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org |

Wittig-Type Rearrangements and Related Processes

The nih.govacs.org-Wittig rearrangement is a powerful, concerted pericyclic transformation that converts allylic ethers into homoallylic alcohols with a high degree of stereocontrol. wikipedia.org This reaction proceeds through a five-membered, envelope-like transition state and requires the formation of a carbanion intermediate, typically initiated by a strong base at low temperatures to prevent competition from the nih.govrsc.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org The versatility of this rearrangement has been extended to the synthesis of complex heterocyclic systems, including dihydrofuran derivatives. rsc.org

In the context of dihydrofurans, the nih.govacs.org-Wittig rearrangement of propargylic ethers serves as a direct route to functionalized allenes, which can subsequently be transformed into chiral dihydrofuran derivatives. rsc.org For instance, studies on propargyl/allyl-oxy-pyrazolones have shown that they readily undergo a nih.govacs.org-Wittig rearrangement under mild conditions to yield dihydrofuran-pyrazolones. mdpi.com The reaction sequence involves a Michael-type nucleophilic attack, cyclization, and the final nih.govacs.org-rearrangement. mdpi.com

Highly periselective nih.govacs.org-Wittig rearrangements have been observed on both dihydrofuran and dihydropyran rings. researchmap.jp The stereochemical outcome of these rearrangements is complex and depends on several factors, including the site of deprotonation, the stability of the resulting lithiated carbanion, and the conformational dynamics during the rearrangement process. acs.org While a concerted mechanism is typical for the nih.govacs.org-shift, stepwise pathways can also occur. acs.org

Catalytic asymmetric versions of the nih.govacs.org-Wittig rearrangement are of significant interest. Chiral N,N'-dioxide-nickel(II) complexes, for example, have been used to catalyze the enantioselective rearrangement of propargylic oxindole (B195798) ethers. The Lewis acid coordinates to the substrate, lowering the pKa of the α-C-H bond and facilitating enolization and subsequent rearrangement under relatively mild conditions. rsc.org An unusual skeletal rearrangement was noted during the reaction of a specific phosphonate (B1237965) with sodium hydride in 1,2-dimethoxyethane, which unexpectedly produced a 2,3-dihydrofuran-2-one instead of the anticipated 3-one isomer, highlighting the complex reactivity pathways available. clockss.org

| Rearrangement Type | Substrate Type | Product | Key Features |

| nih.govacs.org-Wittig Rearrangement | Allylic ethers | Homoallylic alcohols | Concerted, pericyclic, high stereocontrol. wikipedia.org |

| Propargyl nih.govacs.org-Wittig | Propargylic ethers/oxindoles | α-Hydroxyallenes | Can be catalyzed by chiral Lewis acids for enantioselectivity. rsc.org |

| Tandem Rearrangement | Propargyl/allyl-oxy-pyrazolones | Dihydrofuran-pyrazolones | Involves Michael attack, cyclization, and rearrangement. mdpi.com |

Computational Studies on Pericyclic Reactions in Cyclic Ethers Leading to Dihydrofurans

Computational chemistry, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods, has become an indispensable tool for elucidating the mechanisms of pericyclic reactions. numberanalytics.comresearchgate.net These methods allow for detailed analysis of reaction pathways, transition state geometries, and the energetics involved in the formation of dihydrofurans from other cyclic ethers. numberanalytics.comfiveable.me

Theoretical studies on the thermal decomposition of cyclic ethers like tetrahydrofuran (THF) have revealed complex reaction networks. researchgate.netunizar.es Besides radical mechanisms, concerted pericyclic reactions and carbene-mediated pathways play a significant role. unizar.es One such pericyclic reaction is the elimination of H₂ from THF, which proceeds through a concerted transition state and can lead to the formation of 2,3-dihydrofuran. researchgate.net

Computational models, such as CBS-QB3 and CASPT2, have been employed to study the unimolecular decomposition of THF. unizar.es These studies indicate that a carbene pathway, initiated by the involvement of lone pair electrons on the ring's oxygen atom, can lead to the formation of a zwitterionic cyclic species that subsequently isomerizes to 2,3-dihydrofuran. researchgate.net The activation barriers for these pericyclic reactions are crucial in determining their competitiveness at different temperatures. For instance, pericyclic reactions involving a side chain in the α-position of a cyclic ether can have low activation barriers, making them significant pathways even at lower temperatures. unizar.es

The choice of computational method and basis set is critical for obtaining accurate results. DFT methods like B3LYP and M06-2X offer a balance of accuracy and computational cost, while higher-level methods such as CCSD(T) are used for benchmarking. numberanalytics.com Solvent effects, which can significantly influence reaction rates and selectivity, are also incorporated into calculations using implicit or explicit solvation models. numberanalytics.com These computational investigations provide fundamental insights into the reaction dynamics that are often difficult to obtain through experimental means alone. researchgate.net

| Computational Method | Application in Cyclic Ether Reactions | Insights Gained |

| Density Functional Theory (DFT) | Studying reaction pathways of THF decomposition. numberanalytics.com | Elucidation of concerted vs. stepwise mechanisms, transition state structures. researchgate.netfiveable.me |

| CBS-QB3 / CASPT2 | Calculating activation energies for pericyclic reactions. unizar.es | Identifying competitive pathways like H₂ elimination and carbene formation leading to dihydrofurans. researchgate.net |

| Implicit/Explicit Solvation Models | Accounting for solvent effects on reaction energetics. numberanalytics.com | More accurate prediction of reaction rates and selectivity in solution. |

Cycloaddition Chemistry of 2,3-Dihydrofurans: [3+2] and [4+1] Annulations

Cycloaddition reactions are among the most versatile methods for constructing the 2,3-dihydrofuran ring system, offering convergent and flexible routes to highly substituted derivatives. rsc.org Both [3+2] and [4+1] annulation strategies have been extensively developed, utilizing a variety of substrates and catalysts. organic-chemistry.org

The [4+1] cycloaddition of α,β-unsaturated carbonyl compounds (enones) with 1,1-dipole equivalents, such as diazo compounds and ylides, is a common approach. rsc.org Copper-catalyzed asymmetric [4+1] cycloadditions between enones and diazoacetates, for example, can produce highly substituted 2,3-dihydrofurans with good yield, diastereoselectivity, and enantioselectivity when a planar-chiral bipyridine ligand is used. nih.gov Similarly, formal [4+1] cycloadditions of fused 1H-pyrrole-2,3-diones (which contain an enone fragment) with diazooxindoles proceed in a catalyst-free, highly diastereoselective manner to furnish spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org The reaction between α-substituted conjugated enones and ylides can also be controlled to favor [4+1] annulation through the steric matching of the substituents, providing a route to various 4-substituted 2,3-dihydrofurans. acs.org

The [3+2] cycloaddition represents another powerful strategy. Gold-catalyzed formal [3+2] cycloadditions using polarized alkynes (propiolates) as dipolarophiles and butenediol derivatives as formal 1,3-dipoles have been reported to proceed through a multistep cascade process. rsc.orgrsc.org Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a retro-Dieckmann fragmentation, provides an efficient one-pot route to chiral 3,4-disubstituted 2,3-dihydrofurans bearing a quaternary stereocenter. acs.org

Intermolecular and Intramolecular Cycloadditions

Both intermolecular and intramolecular cycloaddition strategies are employed in the synthesis of 2,3-dihydrofurans.

Intermolecular cycloadditions involve the reaction of two separate components to form the dihydrofuran ring. A prominent example is the copper-catalyzed reaction of β-alkoxy or β-phenoxy α,β-unsaturated enones with dimethyl diazomalonate. This reaction proceeds via the formation of a carbonyl ylide from the enone and a copper-carbenoid, which then engages in an intermolecular reaction followed by a 1,5-electrocyclization to yield the 2,3-dihydrofuran product. researchgate.net Other examples include the copper-catalyzed intermolecular cycloaddition of iodonium (B1229267) ylides to form dihydrofurans nih.gov and the Pd-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters. organic-chemistry.org

Intramolecular cycloadditions involve a single molecule containing all the necessary components for the ring-forming reaction. These are often used to construct complex, fused-ring systems. For example, Ir-catalyzed intramolecular cycloaddition of a C-H bond of an o-methyl ether to a C-C double bond has been used to synthesize 2,3-dihydrobenzofurans. rsc.org A key step in the synthesis of 2,3-dihydrofurans from β-methoxy enone and a diazo compound is the 1,5-electrocyclization of an intermediate carbonyl ylide, which is an intramolecular pericyclic reaction. researchgate.net

Role of Diazo Compounds and Enones in Dihydrofuran Synthesis

The reaction between enones and diazo compounds is a cornerstone of dihydrofuran synthesis, particularly through [4+1] cycloaddition pathways. nih.gov This reaction was first reported in 1967 using CuSO₄ as a catalyst with β-methoxy-α,β-unsaturated ketones and ethyl diazoacetate. nih.gov

Modern advancements have focused on achieving high levels of stereocontrol. The use of chiral copper complexes allows for highly diastereo- and enantioselective [4+1] cycloadditions of various enones with diazoacetates. nih.gov The scope is broad, accommodating enones with electron-rich or electron-poor aromatic groups, heteroaromatic substituents, and alkenyl groups. nih.gov

The versatility of this approach is further demonstrated in the Ag(I)-catalyzed cascade Michael addition/cyclization of enynones with 1,3-bis(diazo) compounds. This method produces functionalized 2,3-dihydrofuran derivatives containing both a diazo group and an acetylenic bond with excellent diastereoselectivity, offering multiple handles for further synthetic transformations. acs.orgnih.gov The reaction is believed to proceed based on the nucleophilicity of the diazo compound. acs.org

Beyond simple enones, β-trifluoromethyl enones have been utilized in a transition-metal-free multi-functionalization reaction with azacycles to synthesize valuable amino-2,3-dihydrofuran derivatives. rsc.org This process involves a cascade of multiple bond formations. rsc.org Similarly, the reaction of [e]-fused 1H-pyrrole-2,3-diones, which act as enones, with diazooxindoles provides a catalyst-free route to complex spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

| Reaction Type | Enone Component | Diazo Component | Catalyst/Conditions | Product Type |

| Asymmetric [4+1] Cycloaddition | α,β-Unsaturated ketones | Diazoacetates | Copper/Chiral bipyridine ligand | Highly substituted chiral 2,3-dihydrofurans. nih.gov |

| Cascade Michael/Cyclization | Enynones | 1,3-Bis(diazo) compounds | Ag(I) salts | Functionalized 2,3-dihydrofurans with diazo and alkyne groups. acs.orgnih.gov |

| Multi-functionalization | β-Trifluoromethyl enones | Azacycles | Transition-metal-free | Amino-2,3-dihydrofuran derivatives. rsc.org |

| Formal [4+1] Cycloaddition | Fused 1H-pyrrole-2,3-diones | Diazooxindoles | Catalyst-free | Spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org |

| 1,5-Electrocyclization | β-Alkoxy/phenoxy enones | Dimethyl diazomalonate | Cu(acac)₂ | 2,3-Dihydrofuran derivatives. researchgate.net |

Enantioselective and Diastereoselective Synthesis of 3 Tert Butyl 2,3 Dihydrofuran and Analogues

Chiral Catalyst and Ligand Design for Asymmetric Induction

The creation of stereocenters with high fidelity relies on the meticulous design of chiral catalysts and ligands that can effectively transfer stereochemical information to the reacting substrates. In the synthesis of chiral 2,3-dihydrofurans, several classes of catalysts and ligands have proven to be particularly effective.

Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their derivatives are powerful and versatile organocatalysts in asymmetric synthesis. acs.org Their pseudoenantiomeric nature allows for access to either enantiomer of a desired product. These alkaloids can function as chiral Lewis bases or Brønsted bases, activating substrates and creating a chiral environment for bond formation.

In the context of dihydrofuran synthesis, bifunctional cinchona alkaloid derivatives, often incorporating a thiourea (B124793) or squaramide moiety, have been developed. researchgate.netnih.gov These catalysts utilize a dual activation mode, where the amine group acts as a Brønsted base and the thiourea/squaramide group acts as a hydrogen-bond donor. This cooperative catalysis is effective in promoting reactions such as Michael additions, which can be the initial step in a domino sequence to form the dihydrofuran ring. researchgate.netresearchgate.net For instance, an asymmetric organocatalytic domino Michael-SN2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes, catalyzed by a bifunctional quinine-derived squaramide, yields enantiomerically enriched dihydrofuran derivatives. acs.org Similarly, a catalytic, asymmetric aldol/O-conjugate addition sequence using bis(cinchona alkaloid)pyrimidine catalysts has been employed to construct highly substituted dihydrofurans from 2-ene 1,4-diketones and dimedone, affording products in excellent yields with high diastereo- and enantioselectivities. nih.gov

Copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds represents a powerful method for constructing highly substituted 2,3-dihydrofurans. nih.govacs.org The success of this transformation is critically dependent on the chiral ligand employed. While common ligands like bis(oxazolines) and semicorrins proved less effective for the reaction between chalcone (B49325) and tert-butyl diazoacetate, a planar-chiral 2,2′-bipyridine (bpy*) ligand in conjunction with a copper(I) source furnished the dihydrofuran product with promising yield, diastereomeric ratio (dr), and enantiomeric excess (ee). nih.gov

The Fu group demonstrated that a C2-symmetric planar-chiral bipyridine is an efficient ligand for copper-catalyzed asymmetric [4+1]-cycloadditions between enones and diazoacetates. mit.edu This method provides access to highly substituted 2,3-dihydrofurans with good stereoselectivity and has been applied to the catalytic enantioselective synthesis of a deoxy-C-nucleoside. mit.eduorganic-chemistry.org The steric properties of the diazoester were found to significantly impact the enantioselectivity. While simple alkyl esters like ethyl and tert-butyl diazoacetate gave moderate ee, bulkier aryl esters led to higher enantioselectivities. nih.gov

| Entry | Ligand | Diazoester (R) | Yield (%) | dr (trans:cis) | ee (%) |

| 1 | (-)-bpy | t-Bu | 45 | >20:1 | 60 |

| 2 | (-)-bpy | 2,6-diisopropylphenyl | 79 | 13:1 | 85 |

| 3 | (-)-bpy* | 2,6-di-t-butyl-4-methylphenyl | 47 | 16:1 | 85 |

| Data sourced from a study on copper-catalyzed asymmetric [4+1] cycloadditions. nih.gov |

Chiral phosphines are another major class of ligands and organocatalysts that have enabled significant advances in asymmetric synthesis. In the context of dihydrofuran synthesis, they are particularly effective in catalyzing asymmetric annulation reactions.

A chiral phosphine-catalyzed enantioselective [1+4] annulation of Morita-Baylis-Hillman (MBH) carbonates with β,γ-unsaturated α-keto esters provides access to a wide range of optically active 2,3-dihydrofurans with excellent asymmetric induction. organic-chemistry.orgrsc.org This process proceeds via a Michael alkylation pathway. Similarly, phosphine-catalyzed [4+1] annulations have been developed. For example, reacting MBH adducts, acting as one-carbon synthons, with functionalized enynes can furnish dihydrofurans. nih.gov While the focus has often been on other heterocycles, these phosphine-catalyzed annulations represent a viable strategy for synthesizing five-membered oxygen heterocycles. acs.org Gold catalysis enabled by chiral bifunctional biphenyl-2-ylphosphine ligands has also been used in the asymmetric synthesis of 2,5-dihydrofurans from propargylic alcohols. nih.gov

Iron is an attractive metal for catalysis due to its low cost, abundance, and low toxicity. nih.govrsc.org Iron-catalyzed reactions, including cycloisomerizations and cycloadditions, have been developed for the synthesis of dihydrofurans. For instance, a highly efficient iron-catalyzed intramolecular nucleophilic cyclization of α-allenols furnishes substituted 2,3-dihydrofurans under mild conditions. diva-portal.orgresearchgate.net A highly diastereoselective version of this reaction has been developed, and combining the iron-catalyzed cycloisomerization with enzymatic resolution has afforded 2,3-dihydrofurans in high enantiomeric excess. diva-portal.orgresearchgate.net

While direct enantioselective catalysis using a chiral iron(III) complex for this specific transformation is an area of ongoing development, the existing methods highlight the potential of iron. Iron(III) chloride, for example, has been used to mediate stereoselective [3+2] annulations to produce tetrahydrofuran (B95107) derivatives. These approaches provide a foundation for designing chiral iron-based systems for the enantioselective synthesis of 3-tert-butyl-2,3-dihydrofuran.

Phosphine (B1218219) Ligands in Asymmetric Annulations

Diastereocontrol Strategies in 2,3-Dihydrofuran (B140613) Formation

Achieving high diastereoselectivity is as crucial as enantiocontrol in the synthesis of complex molecules with multiple stereocenters. In the formation of the 2,3-dihydrofuran ring, the relative stereochemistry of the substituents can often be controlled by the choice of reactants, catalyst, and reaction conditions.

One common strategy involves a domino or cascade reaction, such as a Michael addition followed by an intramolecular cyclization. For example, the reaction of α-bromochalcones with α-substituted cyanoketones can be promoted by a base like K3PO4 to yield multifunctionalized 2,3-dihydrofurans with high diastereoselectivity. researchgate.net Similarly, an asymmetric one-pot Michael addition/I2-mediated cyclization has been developed for the enantio- and diastereoselective synthesis of dihydrofuran derivatives. researchgate.net

In copper-catalyzed [4+1] cycloadditions, the reaction often proceeds with excellent diastereoselectivity, favoring the trans diastereomer. nih.gov This selectivity is influenced by the catalyst and the substrates involved. A general strategy for the diastereoselective synthesis of furofuran lignans, which contain a bicyclic tetrahydrofuran core, relies on a diastereocontrolled templated cationic cyclization starting from a single dihydrofuran precursor. acs.org This highlights how the inherent stereochemistry of a precursor can direct the formation of subsequent stereocenters. DFT studies on iron-catalyzed cycloisomerization of α-allenols have provided rationalizations for the high diastereoselectivity observed in those reactions, pointing to specific transition state geometries. researchgate.net

Influence of the Tertiary Butyl Group on Stereochemical Outcome

The presence of a bulky substituent, such as a tertiary butyl group, at a stereogenic center can have a profound impact on the stereochemical course of a reaction. Its significant steric demand can influence transition state geometries, dictate the facial selectivity of an incoming reagent, and affect the stability of different conformations.

In the context of this compound synthesis, the tert-butyl group is expected to exert strong stereocontrol. For instance, in related systems, the steric hindrance from a tert-butyl group directs reactions to less hindered sites. In asymmetric syntheses, the bulkiness of a tert-butyl group can enforce specific selectivities in the transition state, favoring the formation of particular diastereomers. In some cycloaddition reactions, the use of a bulky tert-butyl ester has been shown to improve regioselectivity due to steric repulsion between sidechains. acs.org This steric influence is a key parameter that can be exploited in the design of synthetic routes to achieve high levels of stereocontrol in the final this compound product.

Computational and Mechanistic Insights into 3 Tert Butyl 2,3 Dihydrofuran Chemistry

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of molecules, which govern their reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO)Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.researchgate.netFor dihydrofuran derivatives, analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals helps predict reactivity patterns, such as the most likely sites for nucleophilic or electrophilic attack.materialsciencejournal.orgacs.orgIn cycloaddition reactions involving the 2,3-dihydrofuran (B140613) ring, FMO theory explains the observed regioselectivity by matching the orbital energies and coefficients of the diene/dipole and the dienophile/dipolarophile.acs.orgFor example, in the 1,3-dipolar cycloaddition between phenyl azide (B81097) and 2,3-dihydrofuran, the interaction is governed by the HOMO of the dihydrofuran and the LUMO of the azide.acs.org

Elucidation of Reaction Mechanisms via Theoretical Studies

Computational studies are pivotal in mapping out the energetic landscapes of reactions, providing insights that are often inaccessible through experimental means alone. nih.govmdpi.com

Solvent Effects and Energetic Profiles

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of dihydrofurans, significantly influencing reaction rates, yields, and even the reaction pathway itself. While specific studies focusing solely on 3-tert-butyl-2,3-dihydrofuran are limited, research on the parent 2,3-dihydrofuran (DHF) and its derivatives provides valuable insights into these effects.

In the context of cationic copolymerization of 2,3-dihydrofuran with isobutyl vinyl ether (iBVE), the solvent's polarity and coordinating ability play a crucial role. tandfonline.com Investigations have been carried out in various solvents, including dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), toluene (B28343), and hexane (B92381). tandfonline.com For the copolymerization reaction initiated by SnCl₄ at -40 °C, toluene and hexane were found to be optimal, yielding reasonable monomer conversions. tandfonline.com In contrast, other solvents like DCM and CHCl₃ were less suitable under these specific conditions. tandfonline.com This selection highlights the delicate balance required; the solvent must be polar enough to facilitate the formation and stabilization of cationic intermediates but not so coordinating as to inhibit the catalyst's activity.

| Reaction | Lewis Acid | Temperature | Solvent | Monomer Conversion | Reference |

| Homopolymerization of DHF | TiCl₄ | -20 °C | Toluene | ~70% (10 min), >90% (1 hr) | tandfonline.com |

| Copolymerization of iBVE and DHF | SnCl₄ | -40 °C | Toluene | Reasonable | tandfonline.com |

| Copolymerization of iBVE and DHF | SnCl₄ | -40 °C | Hexane | Reasonable | tandfonline.com |

| Copolymerization of iBVE and DHF | EtAlCl₂ | -40 °C | Toluene | Reasonable | tandfonline.com |

Energetic profiles for reactions involving dihydrofurans are often complex. Computational studies on the unimolecular decomposition of tetrahydrofuranyl (THF-yl) radicals, which can lead to the formation of 2,3-dihydrofuran, provide a glimpse into the thermodynamics of the dihydrofuran ring system. The formation of 2,3-DHF from the THF-3-yl radical, for instance, involves reaction barriers that are competitive with ring-opening β-scission reactions. researchgate.net At higher temperatures (above 1800 K), the formation of dihydrofurans becomes a more significant pathway compared to C-C and C-O bond fission. researchgate.net These findings suggest that the 2,3-dihydrofuran structure possesses considerable thermal stability, and its formation is an energetically viable process under specific conditions. However, detailed energetic profiles for reactions starting with this compound, such as electrophilic additions or cycloadditions, would require specific experimental and computational investigation.

Conformational Analysis and Stereoelectronic Effects of the Dihydrofuran Ring

The reactivity and stereochemical outcome of reactions involving the this compound ring are intrinsically linked to its conformational preferences and the governing stereoelectronic effects. The 2,3-dihydrofuran ring, like other five-membered rings, is not planar and adopts puckered conformations, such as envelope and twist forms, to alleviate torsional strain.

The presence of a bulky tert-butyl group at the C3 position is expected to be the dominant factor in determining the ring's preferred conformation. To minimize steric hindrance, specifically unfavorable 1,3-diaxial-like interactions, the tert-butyl group will strongly favor a pseudo-equatorial position. This places the large group away from the other ring substituents, leading to a more stable conformational isomer. In contrast, a conformation with a pseudo-axial tert-butyl group would introduce significant steric strain, making it energetically unfavorable.

| Conformation | Position of tert-Butyl Group | Key Steric Interactions | Relative Stability |

| A (Preferred) | Pseudo-equatorial | Minimized torsional and steric strain. | More Stable |

| B (Disfavored) | Pseudo-axial | Significant steric clash with pseudo-axial hydrogens/substituents at other ring positions. | Less Stable |

Stereoelectronic effects, arising from the interaction of electron orbitals, also play a crucial role. The oxygen atom within the dihydrofuran ring is central to these effects. The non-bonding lone pair electrons on the oxygen can interact with adjacent anti-bonding (σ) orbitals. For example, an interaction between an oxygen lone pair and the σ orbital of the C-C bond of the tert-butyl group could influence bond lengths and angles. More significantly, in reactions involving the double bond, the stereoelectronic environment dictates the facial selectivity of electrophilic attack. The stereochemical outcome of cyclization reactions that form tetrahydrofuran (B95107) rings is often controlled by such stereoelectronic factors. researchgate.net The alignment of the π orbital of the double bond with the C-O σ* orbital can influence the reactivity of the system. scispace.com The interplay between minimizing steric strain from the tert-butyl group and optimizing these stabilizing stereoelectronic interactions ultimately defines the ground-state structure and reactivity of this compound. Detailed analysis of these conformations typically relies on a combination of NMR spectroscopy, particularly the analysis of coupling constants, and computational methods like molecular mechanics or density functional theory (DFT) calculations. acs.org

Synthetic Utility of 3 Tert Butyl 2,3 Dihydrofuran As a Building Block in Complex Chemical Synthesis

Precursors for Advanced Heterocyclic Scaffolds (e.g., Tetrahydrofurans, Spirooxindoles)

3-tert-Butyl-2,3-dihydrofuran serves as a key starting material for the synthesis of more complex heterocyclic structures, particularly substituted tetrahydrofurans and spirooxindoles. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents.

The conversion of 2,3-dihydrofurans to tetrahydrofurans can be achieved through various methods, including catalytic hydrogenation. For instance, the hydrogenation of a 2,3-dihydrofuran (B140613) derivative, synthesized via a copper-catalyzed [4+1] cycloaddition, yields a highly functionalized tetrahydrofuran (B95107) with good stereoselectivity. nih.gov This transformation underscores the utility of dihydrofurans as intermediates in the synthesis of saturated five-membered oxygen heterocycles. A two-step process involving the reaction of 2,3-dihydrofuran with a trialkyl orthoformate followed by hydrolysis, hydrogenation, and hydrogenolysis can produce 3-methyltetrahydrofuran. google.com

Spirooxindoles, a class of compounds with significant biological activity, can be synthesized using this compound derivatives. researchgate.net Multi-component reactions are a powerful tool for constructing these complex spirocyclic frameworks. For example, a three-component condensation of isatin (B1672199) derivatives, 3-cyanoacetyl indole (B1671886), and N-phenacylpyridinium bromide affords dihydrofuranyl spirooxindoles in high yields and with good to excellent stereoselectivity. researchgate.net Another approach involves the reaction of isatin-based ketimines, pyridinium (B92312) salts, and alkynes to produce spiro[indoline-3,2'-pyrrole] derivatives, which can be considered analogues of spirooxindole-furans. researchgate.net The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives has also been achieved through a multi-component cascade reaction involving α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate. rsc.org

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofuran derivative from [4+1] cycloaddition | Hydrogenation | Highly functionalized tetrahydrofuran | Good stereoselectivity | nih.gov |

| 2,3-Dihydrofuran | 1. Trialkyl orthoformate, acidic catalyst 2. H₂, Group VIII noble metal, strong acid | 3-Methyltetrahydrofuran | Two-step process | google.com |

| Isatin derivatives, 3-cyanoacetyl indole, N-phenacylpyridinium bromide | Three-component condensation, Et₃N, ethanol, reflux | Dihydrofuranyl spirooxindoles | High yields, good to excellent stereoselectivity | researchgate.net |

| α-Diazo esters, water, isatins, malononitrile/ethyl cyanoacetate | Cu(OTf)₂ or Cu(OTf)₂/Rh₂(OAc)₄ catalyzed multi-component cascade reaction | Spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives | Good to excellent yields | rsc.org |

Role as Chiral Auxiliaries and Intermediates in Asymmetric Synthesis

The inherent chirality of substituted 2,3-dihydrofurans, or the introduction of chirality in their synthesis, makes them valuable as both chiral auxiliaries and intermediates in asymmetric synthesis. The tert-butyl group can play a significant role in directing stereochemical outcomes due to its steric bulk. scirp.org

Enantiomerically enriched 2,3-dihydrofurans can be synthesized through asymmetric organocatalytic domino reactions. metu.edu.tr These chiral building blocks can then be converted into other valuable precursors. For example, the asymmetric synthesis of silyl-substituted 2,3-dihydrofurans has been achieved from acyclic allylic sulfoximines with high enantiomeric and diastereomeric purity. nih.gov This method involves the generation of chiral β-silyloxy alkylidene carbenes, which undergo intramolecular insertion.

Furthermore, 2,3-dihydrofuran derivatives can act as chiral auxiliaries to control the stereochemistry of reactions. The steric hindrance provided by the tert-butyl group can effectively block one face of the molecule, leading to high diastereoselectivity in subsequent transformations. scirp.org For instance, a chiral 2-tert-butyl-2,3-dihydroquinazolin-4-one has been synthesized and resolved, demonstrating its potential as a chiral auxiliary. scirp.org The tert-butyl group in this molecule directs the stereochemical outcome of reactions due to a powerful A(1,3) strain effect. scirp.org

Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, using a planar-chiral bipyridine ligand, can produce highly substituted 2,3-dihydrofurans with good yield, diastereomeric ratio, and enantiomeric excess. nih.gov These chiral dihydrofurans can then be transformed into other useful compounds, such as deoxy-C-nucleosides, without loss of stereochemical integrity. nih.gov

Strategies for Constructing Furan (B31954) Units in Complex Molecules

The 2,3-dihydrofuran ring is a precursor to the furan moiety, and strategies involving this building block are employed to construct furan units within more complex molecular frameworks. One common approach is the oxidation or aromatization of the dihydrofuran ring.

A notable strategy for constructing furan units is through a carbocation-initiated tandem intramolecular ring-opening/recyclization process of doubly activated cyclopropanes, which yields 2,3-dihydrofurans that can be further elaborated. organic-chemistry.org Another method involves the Michael-Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes, which provides access to highly substituted polyalkyl furans. nih.gov The reaction proceeds through a dihydrofuran intermediate that spontaneously aromatizes. nih.gov

The Heck coupling reaction of 2,3-dihydrofuran with aryl halides or triflates is a powerful method for introducing aryl substituents, which can be a key step in the synthesis of furan-containing complex molecules. organic-chemistry.org The choice of phosphine (B1218219) ligand can influence the regioselectivity of the reaction, leading to either 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans. organic-chemistry.org

Derivatization to Access Diverse Functionalized Compounds

The 2,3-dihydrofuran ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. The double bond in the dihydrofuran ring can undergo various addition reactions, and the ether linkage can be cleaved under certain conditions.

Heck coupling reactions are a versatile tool for the derivatization of 2,3-dihydrofuran. organic-chemistry.org By using different aryl halides and phosphine ligands, a variety of aryl-substituted dihydrofurans can be prepared. organic-chemistry.org For example, the use of di-tert-butylneopentylphosphine (B1584642) as a ligand in the Heck coupling promotes isomerization to a greater extent than trineopentylphosphine. organic-chemistry.org

Furthermore, 2,3-dihydrofurans can be functionalized through cycloaddition reactions. For instance, copper-catalyzed [4+1] cycloadditions with diazo compounds lead to highly substituted 2,3-dihydrofurans. nih.gov The resulting products can be further modified, for example, by hydrogenation of the double bond and reduction of ester groups to afford highly functionalized tetrahydrofurans. nih.gov The derivatization of this compound can also be achieved through lithiation followed by reaction with an electrophile, such as an alkyl halide, to introduce substituents at the 2-position. orgsyn.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Heck Coupling | Aryl halides, Pd catalyst, phosphine ligand | Aryl-substituted dihydrofurans | Ligand-dependent regioselectivity | organic-chemistry.org |

| [4+1] Cycloaddition | Diazo compounds, Cu catalyst, chiral ligand | Highly substituted 2,3-dihydrofurans | Asymmetric synthesis of chiral derivatives | nih.gov |

| Lithiation and Alkylation | tert-Butyllithium (B1211817), alkyl halide | 2-Substituted 2,3-dihydrofurans | Introduction of substituents at the 2-position | orgsyn.org |

Future Directions and Emerging Research Avenues in 3 Tert Butyl 2,3 Dihydrofuran Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future progress in the synthesis and transformation of 3-tert-butyl-2,3-dihydrofuran is intrinsically linked to the innovation of new catalytic systems. While its direct synthesis is not extensively documented, advancements in catalysis for the general 2,3-dihydrofuran (B140613) class provide a clear roadmap.

One promising direction is the use of sophisticated organocatalysts. For instance, bifunctional catalysts, such as those combining a quinine-derived amine with a sterically hindered squaramide, have proven highly effective in synthesizing chiral 2,3-dihydrofurans. metu.edu.tr These systems operate through a cooperative mechanism where one part of the catalyst activates the nucleophile while the other activates the electrophile via hydrogen bonding. metu.edu.trrsc.org Adapting such catalysts for reactions involving the synthesis of this compound could offer a powerful method for controlling stereochemistry, a critical aspect for pharmaceutical applications. The steric bulk of the tert-butyl group would present a significant challenge and opportunity for designing catalysts with precisely tailored chiral pockets.

Photocatalysis represents another key frontier. Redox-neutral photocatalytic methods, often using ruthenium or iridium complexes, have been developed for constructing the dihydrofuran ring from simple precursors like α-halo ketones and alkenes under mild, visible-light conditions. unibo.it These methods avoid harsh reagents and offer a sustainable alternative to traditional syntheses. unibo.it Future work could explore applying these photocatalytic strategies to precursors that would yield the 3-tert-butyl substituted ring, potentially offering a highly efficient and green synthetic route.

Below is a table summarizing catalyst systems developed for related substituted 2,3-dihydrofurans, which could be starting points for investigations into this compound.

| Catalyst System | Reactants | Product Type | Key Advantages |

| tert-Butyl Squaramide Quinine (B1679958) Amine metu.edu.tr | α-bromonitroalkenes, 1,3-dicarbonyls | Enantioenriched 2,3-dihydrofurans | High enantioselectivity (up to 97% ee), short reaction times at room temp. |

| Ru(bpy)₃Cl₂ (Photocatalyst) unibo.it | α-halo ketones, alkenes | Substituted 2,3-dihydrofurans | Mild conditions, redox-neutral, sustainable. |

| Iron-based Catalysts organic-chemistry.org | α-allenic alcohols | 2,3-dihydrofurans | Low-cost, air and moisture stable, absence of sensitive additives. |

| Gold-catalyzed Cyclo-isomerization acs.org | But-2-yn-1-ols | Substituted 2,3-dihydrofurans | Mild reaction conditions, good functional group tolerance. |

Exploration of New Reactivity Modes and Transformations

Beyond synthesis, the future of this compound chemistry lies in uncovering novel reactivity patterns. The unique steric and electronic environment imparted by the C3-tert-butyl group could enable transformations not readily accessible to other dihydrofurans.

Cascade or domino reactions, where multiple bonds are formed in a single operation, are a major focus of modern organic synthesis. Researchers have developed cascade Michael addition-alkylation processes to build highly substituted dihydrofuran rings. rsc.org A plausible future investigation would be to use this compound as a substrate in cascade reactions, where its enol ether moiety could act as a nucleophile to trigger a sequence of bond-forming events, leading to complex polycyclic structures in a single step.

Chemodivergent synthesis, where slight modifications in reaction conditions (e.g., catalyst, solvent, or additive) steer a common set of starting materials to different products, is another exciting avenue. A notable study in photocatalysis demonstrated that the reaction of α-halo ketones and alkenes could be selectively directed to form either 2,3-dihydrofurans or β,γ-unsaturated ketones. unibo.it Exploring such divergent pathways starting from or leading to this compound could vastly expand its synthetic utility, allowing chemists to access different molecular scaffolds from a single precursor.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For the 2,3-dihydrofuran family, DFT calculations have been used to elucidate complex reaction mechanisms, rationalize stereochemical outcomes, and understand the roles of catalysts and additives. rsc.orgunibo.it

Given the scarcity of experimental data on this compound, computational modeling stands out as a critical first step for future research. DFT studies could predict its fundamental properties, such as its frontier molecular orbitals and electrostatic potential, offering insights into its inherent reactivity. Furthermore, modeling could be employed to:

Design Catalysts: Simulate the interaction of potential catalysts with precursors to predict which systems would be most effective for the stereoselective synthesis of this compound.

Predict Reaction Outcomes: Model potential reaction pathways for transformations involving this compound to predict the most likely products and identify conditions that could favor desired outcomes over side reactions.

Elucidate Mechanisms: For any newly discovered reactions, computational studies could map out the transition states and intermediates, providing a detailed mechanistic understanding that is difficult to obtain through experimentation alone. rsc.org

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and process intensification are driving a shift from traditional batch synthesis to continuous flow chemistry. Flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous intermediates, and easier scalability. nih.gov The synthesis of various heterocyclic compounds, including indole (B1671886) and pyrrole (B145914) derivatives, has been successfully translated to flow systems. uc.ptmdpi.com

For this compound, flow chemistry presents a significant opportunity for developing sustainable and efficient manufacturing processes. Potential applications include:

Safer Synthesis: If the synthesis of this compound involves unstable intermediates or highly exothermic steps, a flow reactor could mitigate these risks by minimizing the reaction volume at any given time.

Process Optimization: Flow systems can be automated with in-line analytics to rapidly screen reaction conditions and find the optimal parameters for yield and selectivity, accelerating process development. nih.gov

Photochemistry in Flow: Photocatalytic reactions are particularly well-suited for flow chemistry, as the narrow channels of microreactors ensure uniform irradiation of the reaction mixture, often leading to higher efficiency and shorter reaction times compared to batch setups. unibo.it

Integrating the synthesis of this compound into a multi-step, continuous flow process could streamline its production and subsequent conversion into more complex, high-value molecules, aligning with the modern demands for more sustainable and efficient chemical manufacturing. nih.gov

Q & A

What synthetic methodologies are commonly employed for preparing 3-<i>tert</i>-Butyl-2,3-dihydrofuran, and how can reaction parameters be optimized?

Basic Research Question

The synthesis of 3-<i>tert</i>-Butyl-2,3-dihydrofuran can be approached via cyclization reactions or functionalization of pre-existing dihydrofuran scaffolds. For example, Michael addition reactions using α,β-unsaturated carbonyl precursors (e.g., enones) with <i>tert</i>-butyl-containing nucleophiles can introduce sterically demanding substituents . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (room temperature to reflux), and solvent polarity to enhance regioselectivity and yield. Reaction progress should be monitored via TLC or GC-MS.

Which spectroscopic and crystallographic techniques are essential for structural elucidation of 3-<i>tert</i>-Butyl-2,3-dihydrofuran?

Basic Research Question

1H/13C NMR and IR spectroscopy are critical for confirming the presence of the dihydrofuran ring and <i>tert</i>-butyl group. Key NMR signals include the olefinic protons (δ 5.0–6.0 ppm) and the <i>tert</i>-butyl methyl groups (δ 1.2–1.4 ppm). X-ray crystallography, as demonstrated for hexasubstituted dihydrofuran derivatives, resolves stereochemical ambiguities and validates bond angles/planarity of the heterocyclic ring . Mass spectrometry (HRMS) confirms molecular weight.

How does the <i>tert</i>-butyl group affect the electronic and steric properties of 2,3-dihydrofuran derivatives in catalytic reactions?

Advanced Research Question

The bulky <i>tert</i>-butyl group induces steric hindrance, reducing reaction rates in nucleophilic substitutions but stabilizing intermediates through hyperconjugation. For example, in ring-opening reactions under acidic conditions, the substituent can direct regioselectivity by shielding specific sites. Computational studies (DFT) quantify these effects by analyzing charge distribution and transition-state geometries . Experimental validation involves comparing reaction outcomes with less hindered analogs (e.g., methyl-substituted dihydrofurans) .

What strategies address discrepancies between experimental and computational data for 3-<i>tert</i>-Butyl-2,3-dihydrofuran derivatives?

Advanced Research Question

Contradictions between observed spectroscopic data (e.g., NMR coupling constants) and computational predictions may arise from solvent effects or conformational flexibility. To resolve this:

Perform temperature-dependent NMR to assess dynamic behavior.

Use polarizable continuum models (PCM) in DFT calculations to account for solvation .

Validate with X-ray structures of crystalline derivatives, as seen in brominated dihydrofuran systems .

What are the biological implications of 3-<i>tert</i>-Butyl-2,3-dihydrofuran in drug discovery, and how is its toxicity assessed?

Advanced Research Question

While direct toxicity data for 3-<i>tert</i>-Butyl-2,3-dihydrofuran is limited, structurally related dihydrofuran derivatives (e.g., Leonurine) exhibit concentration-dependent effects in zebrafish embryos . Standard protocols include:

- In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines.

- In vivo models : Dose-response studies in zebrafish or rodents, monitoring hatching rates and mortality.

- Metabolic stability : Microsomal incubation to assess hepatic clearance.

How can researchers leverage 3-<i>tert</i>-Butyl-2,3-dihydrofuran as a building block for complex heterocycles?

Advanced Research Question

The compound serves as a precursor for fused-ring systems via [4+2] cycloadditions or cross-coupling reactions. For example:

- Diels-Alder reactions : React with dienophiles (e.g., maleic anhydride) to form bicyclic ethers.

- Transition-metal catalysis : Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh3)4 and K2CO3 in THF/H2O .

Purification involves flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

What computational tools predict the physicochemical properties of 3-<i>tert</i>-Butyl-2,3-dihydrofuran?

Basic Research Question

Software like Gaussian or ORCA calculates key properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.